molecular formula C17H19N3O2S B4577830 N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide

N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide

Cat. No.: B4577830
M. Wt: 329.4 g/mol
InChI Key: KIMKVPZEZAZFSG-UHFFFAOYSA-N
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Description

N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide is a benzoyl thiourea derivative. Compounds of this class are known for their versatile applications in coordination chemistry, medicine, agriculture, and analytical chemistry. The presence of functional groups such as carbonyl and thiocarbonyl makes them useful chelating agents, capable of encapsulating metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline in the presence of potassium thiocyanate. The reaction is carried out under controlled conditions, and the product is purified through crystallization . The compound is characterized using techniques such as elemental analysis, X-ray crystallography, infrared spectroscopy, UV-Vis spectroscopy, and nuclear magnetic resonance .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide involves its ability to form hydrogen bonds and coordinate with metal ions. This coordination disrupts the normal function of bacterial enzymes, leading to antibacterial effects . The compound’s thiourea moiety plays a crucial role in its biological activity by interacting with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide is unique due to its propoxybenzamide moiety, which enhances its solubility and bioavailability compared to other similar compounds. This structural feature makes it a more effective chelating agent and increases its potential for various applications in medicine and industry.

Properties

IUPAC Name

N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-3-9-22-14-6-4-5-13(11-14)16(21)20-17(23)19-15-10-12(2)7-8-18-15/h4-8,10-11H,3,9H2,1-2H3,(H2,18,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMKVPZEZAZFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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